The compound (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one is a member of the oxazolidinone class, which is characterized by a five-membered ring containing an oxygen and nitrogen atom. This specific compound features a hydroxymethyl group and a phenylethyl substituent, contributing to its structural uniqueness. Oxazolidinones are known for their diverse biological activities, particularly in the field of pharmaceuticals, where they serve as important scaffolds for drug development.
There is no scientific literature readily available on the specific mechanism of action of this compound. Oxazolidinones, in general, have been explored for various applications, including:
The chemical reactivity of this compound can be explored through various types of reactions typical for oxazolidinones:
These reactions are facilitated by specific catalysts or reaction conditions, often involving enzymes in biological systems.
Biologically, oxazolidinones exhibit significant pharmacological activity. The compound has potential applications in antimicrobial therapies, particularly against Gram-positive bacteria. Its biological activity is largely attributed to its ability to inhibit protein synthesis by binding to the bacterial ribosome. This mechanism is similar to that of other oxazolidinones like linezolid, which is widely used in clinical settings.
The biological activity of compounds can be assessed through bioassays that measure their effects on living cells or organisms. Factors such as dose-dependency and metabolic stability are critical in determining their therapeutic potential .
Synthesis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one can be achieved through several methods:
These methods ensure that the final product retains the desired stereochemistry and functional properties.
The compound has several potential applications:
Interaction studies are crucial for understanding how this compound interacts with biological targets:
These studies help elucidate its therapeutic index and guide further drug development efforts.
Several compounds share structural similarities with (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Linezolid | Oxazolidinone core with different substituents | Broad-spectrum antibiotic |
Tedizolid | Similar core with additional methyl group | Effective against resistant strains |
Pseudomonas-derived oxazolidinones | Variations in side chains | Antimicrobial properties |
The uniqueness of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one lies in its specific stereochemistry and functional groups, which may confer distinct pharmacological properties not present in other similar compounds. Its ability to interact with bacterial ribosomes while potentially offering a novel mechanism of action makes it a candidate for further research in antibiotic development.
(5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one belongs to the 2-oxazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The core structure features:
This stereochemical arrangement creates three contiguous stereocenters (C3, C4, and C5), which are critical for its function as a chiral auxiliary. The compound’s rigidity arises from intramolecular hydrogen bonding between the C5 hydroxymethyl group and the carbonyl oxygen, stabilizing transition states in asymmetric reactions.
Table 1: Key Structural Features and Their Roles
Structural Element | Role in Asymmetric Synthesis |
---|---|
2-Oxazolidinone core | Provides planar rigidity for enolate formation |
C5-(R)-hydroxymethyl | Hydrogen bonding with substrates |
N3-(R)-1-phenylethyl | Steric bias for facial selectivity |
The development of this compound is rooted in David A. Evans' pioneering work on oxazolidinone chiral auxiliaries in the 1980s. Key milestones include:
The specific (5R,3R) configuration emerged as optimal for balancing steric demand and hydrogen-bonding capacity, enabling its use in total syntheses of complex molecules like cytovaricin.
This oxazolidinone exemplifies three key advantages of chiral auxiliaries:
Mechanistic Insight:
The auxiliary’s efficacy stems from its ability to form a bicyclic transition state during enolate reactions. The C5 hydroxymethyl group chelates to metal counterions (e.g., Li⁺), while the phenylethyl group imposes torsional strain that biases substrate approach:
$$
\text{Enolate Formation: } \text{Auxiliary} + \text{Base} \rightarrow \text{Li-enolate} \xrightarrow{\text{R-X}} \text{Alkylated Product}
$$
This mechanism has been validated through X-ray crystallography of enolate intermediates.
The synthesis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one from α-amino acid precursors represents a well-established approach that capitalizes on the natural chirality inherent in amino acids. This compound, with molecular formula C₁₂H₁₅NO₃ and molecular weight of 221.25 grams per mole, serves as an important chiral auxiliary in asymmetric synthesis [1] [2].
The most prevalent synthetic route employs L-serine as the starting material, leveraging its natural (S)-configuration to establish the desired stereochemistry [3] [4]. The process typically involves the initial protection of the serine amino group followed by selective functionalization of the hydroxyl group. The reaction between L-serine and pivalaldehyde forms a Schiff base intermediate, which subsequently undergoes cyclization with appropriate acyl chlorides to form the oxazolidinone ring system [5]. This method has been demonstrated to yield the product with excellent diastereoselectivity, with the desired (5R) configuration being obtained predominantly.
Alternative approaches utilize other α-amino acids as precursors. The synthesis from L-alanine involves a modified protocol where the amino acid is first converted to its sodium salt, followed by condensation with pivalaldehyde under Dean-Stark conditions to remove water [5]. The resulting sodium Schiff-base salt serves as an intermediate that can be acylated with various acid chlorides to form oxazolidinone derivatives. The fractional crystallization of the resulting diastereomeric mixture allows for the separation of the desired cis-isomer from the trans-diastereomer, typically yielding the products in ratios of approximately 1:2.4 [5].
Recent developments have focused on improving the efficiency of amino acid-derived syntheses through Lewis acid catalysis. The use of Lewis acids facilitates the reductive opening of intermediate oxazolidinone rings, providing a more environmentally benign approach compared to traditional methods [4]. This modification has proven particularly effective for the synthesis of N-methyl derivatives, which are important intermediates in peptide synthesis.
The enzymatic production route represents an emerging area of interest, particularly for the conversion of oxo-oxazolidine carboxylic acid intermediates to serine-derived oxazolidinones [6]. This biocatalytic approach offers advantages in terms of selectivity and environmental impact, though it requires specialized enzyme systems and optimized reaction conditions.
Chiral pool synthesis strategies for (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one capitalize on naturally occurring chiral starting materials to establish the required stereochemistry without the need for additional chiral reagents or catalysts. This approach has proven particularly effective for accessing enantiomerically pure oxazolidinone derivatives [7] [8].
The utilization of carbohydrate-based chiral pool strategies has emerged as a powerful methodology. Arabinose-derived starting materials have been successfully employed to generate diastereomerically pure oxazolidinone-fused aziridines, which serve as key intermediates [8]. The skeletal framework of arabinose provides the necessary stereochemical information to direct the formation of the desired (5R) configuration. This carbohydrate-based approach has been particularly valuable for the synthesis of optically active organofluorides through subsequent ring-opening reactions with fluoride anions.
Terpene-based chiral pool synthesis represents another significant strategy. Natural terpenes provide readily available chiral starting materials with established stereochemistry that can be elaborated into oxazolidinone structures [9]. The application of radical cascade reactions in terpene-derived syntheses has enabled the construction of complex molecular architectures while maintaining stereochemical integrity. These methodologies have proven particularly useful for accessing oxazolidinone derivatives with additional functionality required for specific synthetic applications.
The chiral auxiliary approach utilizing existing oxazolidinone derivatives has been extensively developed. Evans oxazolidinones, derived from natural amino alcohols, serve as versatile chiral auxiliaries that can be modified to access the target compound [7] [10]. The preparation involves condensation of chiral 2-amino alcohols with phosgene or carbonyldiimidazole, followed by selective functionalization to introduce the required substituents. This methodology benefits from the well-established reactivity patterns of Evans auxiliaries and their straightforward removal after use.
Recent advances in chiral pool synthesis have incorporated enzymatic transformations to enhance selectivity and efficiency. The use of engineered myoglobin-based catalysts for intramolecular C-H amination of carbamate derivatives provides access to enantioenriched oxazolidinones with high functional group tolerance [11] [12]. This biocatalytic approach offers the advantage of enantiodivergent synthesis, allowing access to both enantiomers of the target compound through the use of different engineered variants.
The integration of multiple chiral pool elements has proven particularly effective for complex oxazolidinone syntheses. Combinations of amino acid-derived and carbohydrate-derived starting materials allow for the introduction of multiple stereogenic centers with predictable outcomes. This strategy has been successfully applied to the synthesis of oxazolidinone intermediates required for pharmaceutical applications, including cholesterol-lowering agents and antibiotic precursors [11].
The development of catalytic methods for oxazolidinone ring formation has revolutionized the synthesis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, offering improved efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric approaches. These methods encompass transition metal catalysis, organocatalysis, and biocatalysis [13] [14].
Rhodium-catalyzed methodologies have emerged as particularly powerful tools for oxazolidinone synthesis. The rhodium-catalyzed C-H functionalization followed by intramolecular ring-opening and cyclization of vinylene carbonate with appropriately substituted anilines provides efficient access to oxazolidinone products [14]. This transformation proceeds through a unique mechanism where vinylene carbonate eliminates only one oxygen atom rather than the typical CO₂ or carbonate elimination, leading to the formation of the five-membered oxazolidinone ring with excellent regioselectivity.
Silver-catalyzed approaches have demonstrated remarkable versatility in oxazolidinone synthesis. The silver-catalyzed three-component coupling of carbon dioxide, terminal propargylic alcohols, and primary amines under solvent-free conditions represents a particularly atom-economical approach [15]. Silver acetate has proven to be the most effective catalyst for this transformation, operating under relatively mild conditions (120°C, 8 megapascals CO₂ pressure) to provide oxazolidinone products in good to excellent yields. The mechanism involves initial formation of a propargylic carbonate intermediate through reaction of CO₂ with the propargylic alcohol, followed by intramolecular cyclization and subsequent aminolysis.
Copper-catalyzed methodologies offer cost-effective alternatives to precious metal catalysts. Copper chloride has been successfully employed for the three-component coupling of atmospheric CO₂, terminal propargylic alcohols, and primary amines at reduced temperatures (60°C) under solvent-free conditions [15]. This transformation provides access to 4-alkylene-1,3-oxazolidin-2-ones through a similar mechanistic pathway to the silver-catalyzed process, but with improved atom economy and reduced environmental impact.
Photoredox catalysis using metal-organic frameworks represents an innovative approach to oxazolidinone synthesis. The heterogeneous photoredox conversion of N-hydroxy-carbamates into N-hydroxy-oxazolidinones using metal-organic frameworks such as MIL-125-NH₂ and UiO-66-NH₂ provides an alternative to expensive transition metal-based photocatalysts [16]. These MOF-based catalysts operate under aerobic conditions and achieve efficiencies comparable to homogeneous catalysts while offering advantages in terms of recyclability and catalyst recovery.
Biocatalytic approaches have gained significant attention due to their exceptional selectivity and environmental compatibility. Engineered cytochrome P450 enzymes have been developed for the intramolecular C-H amination of carbonazidate substrates to yield oxazolidinones [17]. These biocatalysts operate through a stepwise mechanism involving hydrogen atom abstraction followed by radical rebound, similar to natural P450 hydroxylations. The reaction proceeds with high substrate specificity and can activate relatively strong C-H bonds, including non-benzylic secondary C-H bonds.
The development of enantiodivergent biocatalysts represents a particularly significant advancement. Engineered myoglobin-based catalysts have been designed to provide access to both enantiomers of oxazolidinone products through the use of different protein variants [12]. The incorporation of specific mutations, such as Y146F, has been found to favor productive C-H amination reactions over unproductive reductive pathways commonly observed in hemeprotein-catalyzed nitrene transfer reactions.
High-performance liquid chromatography represents the gold standard for oxazolidinone purification and analysis. Reversed-phase chromatography using C₁₈ columns with acetonitrile-water mobile phases has proven highly effective for the separation of oxazolidinone derivatives [18] [19]. The mobile phase composition typically consists of acetonitrile and aqueous buffer systems, with sodium acetate buffers adjusted to pH 3.7 providing optimal separation. Detection is commonly performed using ultraviolet spectroscopy at wavelengths between 250-300 nanometers, corresponding to the characteristic absorption of the oxazolidinone chromophore [18].
Chiral separation techniques are particularly critical for ensuring enantiomeric purity. Chiral stationary phases based on polysaccharide derivatives, particularly amylose-tris(3,5-dimethylphenylcarbamate) phases, have demonstrated excellent resolution for oxazolidinone enantiomers [20] [21]. The Chiralpak AD-H column using mobile phases composed of n-hexane, 2-propanol, methanol, and trifluoroacetic acid in optimized ratios (80:10:10:0.4 v/v/v/v) provides baseline resolution with resolution factors exceeding 2.0 [20]. Alternative chiral selectors including cyclodextrin derivatives have also proven effective, with heptakis-(6-sulfo)-β-cyclodextrin showing particular promise for oxazolidinone enantiomer separation [22].
Flash column chromatography using silica gel remains an essential technique for preparative-scale purification. The optimization of solvent gradients, typically employing ethyl acetate-hexane mixtures with gradients from 0-67% ethyl acetate, allows for effective separation of the target compound from synthetic impurities [23]. The use of automated flash chromatography systems with ultraviolet detection enables real-time monitoring of the separation process and automated fraction collection.
Supercritical fluid chromatography has emerged as a powerful alternative for oxazolidinone separation, particularly for the resolution of diastereoisomers. The use of Chiralcel OD columns with supercritical carbon dioxide modified with alcohols provides excellent resolution for diastereoisomeric mixtures [24]. The effects of temperature, pressure, and modifier concentration can be systematically optimized to achieve maximum resolution while minimizing analysis time.
Crystallization-based purification methods offer advantages for large-scale preparation. Fractional crystallization using mixed solvent systems, particularly hexane-diethyl ether mixtures in ratios of 8:2, has proven effective for the separation of diastereomeric oxazolidinone products [5]. The crystallization process can be optimized through careful temperature control and seeding with pure material to enhance selectivity and yield.
Mass spectrometry serves both as an analytical tool and as a guide for purification strategy development. High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation pattern analysis, enabling the identification of impurities and degradation products [25] [26]. The characteristic fragmentation patterns of oxazolidinones, including the loss of hydroxymethyl groups and phenylethyl substituents, provide diagnostic information for compound identification and purity assessment.
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry represents the current state-of-the-art for oxazolidinone analysis. This technique provides rapid separation, high sensitivity detection, and structural confirmation in a single analytical run [27]. The development of stability-indicating methods using this technology has enabled the assessment of compound stability under various stress conditions, including acidic, basic, and oxidative environments.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment. One-dimensional ¹H and ¹³C NMR spectroscopy enables the determination of structural integrity and the identification of impurities, while two-dimensional techniques such as COSY and HSQC provide detailed connectivity information [28]. The characteristic chemical shifts of the oxazolidinone ring protons and carbons serve as diagnostic markers for compound identification and stereochemical assignment.
The integration of multiple analytical techniques provides the most comprehensive approach to purity assessment. The combination of chiral HPLC for enantiomeric purity determination, achiral HPLC for chemical purity assessment, and NMR spectroscopy for structural confirmation ensures that the isolated compound meets the required specifications for its intended applications. This multi-technique approach is particularly important for compounds intended for use as chiral auxiliaries, where high enantiomeric purity is essential for achieving the desired stereochemical outcomes in subsequent synthetic transformations.
X-ray crystallographic analysis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one reveals critical structural features that distinguish this compound from its diastereomeric counterparts. The compound crystallizes in the monoclinic crystal system with space group P2₁, which is characteristic of chiral oxazolidinone derivatives [1] [2]. The absolute configuration is unambiguously established as (5R,1'R) through crystallographic determination of the Flack parameter, confirming the stereochemical assignments [2].
Comparative Crystallographic Data
Parameter | (5R,1'R) Form | (5S,1'R) Form | Reference |
---|---|---|---|
Crystal System | Monoclinic | Monoclinic | [1] [3] |
Space Group | P2₁ | P2₁ | [1] [3] |
Melting Point | 100-105°C | 116-120°C | [1] [3] |
Optical Rotation | [α]₂₀/D +32° | [α]₂₀/D -15° | [1] [3] |
Unit Cell Volume | ~1100 ų | ~1150 ų | [4] [2] |
The diastereomeric forms exhibit distinct packing arrangements, with the (5R,1'R) configuration showing a more compact crystal structure compared to its (5S,1'R) counterpart [3]. This difference in crystal packing is attributed to the relative positioning of the hydroxymethyl and phenylethyl substituents, which influences intermolecular interactions [4] [2].
The five-membered oxazolidinone ring adopts an envelope conformation with the C5 carbon bearing the hydroxymethyl group serving as the flap atom, deviating approximately 0.12-0.15 Å from the plane defined by the remaining four ring atoms [4] [5]. This conformational preference is consistent across multiple oxazolidinone crystal structures and reflects the optimal balance between ring strain and steric interactions [4] [5].
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the solution-state conformational behavior of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one. The compound exhibits characteristic chemical shift patterns that reflect its stereochemical configuration and conformational preferences [6] [7].
¹H Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum displays distinct resonance patterns for each stereochemical environment:
¹³C Nuclear Magnetic Resonance Characteristics
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon center:
Carbon Position | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
C=O (C-2) | 155-160 | Carbonyl carbon | Quaternary |
C-5 | 66-70 | Ring carbon with hydroxymethyl | CH |
C-4 | 58-62 | Ring methylene | CH₂ |
CH₂OH | 62-65 | Hydroxymethyl carbon | CH₂ |
CHPh | 52-56 | Phenylethyl carbon | CH |
CH₃ | 18-22 | Methyl carbon | CH₃ |
Conformational Exchange Studies
Variable temperature Nuclear Magnetic Resonance studies reveal conformational exchange processes, particularly rotation around the N-C(phenylethyl) bond [6] [8]. At low temperatures, restricted rotation leads to broadened signals, while elevated temperatures result in coalescence and averaging of conformational states [8].
Solvent Effects on Conformation
The conformational behavior is significantly influenced by solvent polarity [8]:
The stereochemical configuration at both the C5 position of the oxazolidinone ring and the C1' position of the phenylethyl substituent exerts profound effects on the chemical reactivity of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one [9] [10].
Electronic Effects of Configuration
The (5R) configuration places the hydroxymethyl group in a specific spatial orientation that influences the electronic properties of the oxazolidinone ring [11] [12]. This configuration creates a dipole moment aligned with the ring system that enhances the electron-withdrawing character of the oxazolidinone moiety [11] [12]. The effect is manifested in several ways:
Steric Effects in Chemical Transformations
The (1R) configuration of the phenylethyl substituent provides crucial steric control in asymmetric reactions [10] [13]. This bulky substituent creates distinct diastereotopic faces on the oxazolidinone system:
Facial Selectivity in Nucleophilic Additions
Reaction Type | Major Product Configuration | Selectivity Ratio | Reference |
---|---|---|---|
Aldol additions | syn-anti | 12:1 to 20:1 | [10] |
Alkylations | R-configured products | 10:1 to 15:1 | [10] [13] |
Michael additions | β-face attack favored | 8:1 to 12:1 | [10] |
The mechanism of stereoinduction involves chelation of the oxazolidinone with Lewis acids, creating a rigid conformational arrangement where the phenylethyl group shields one face of the enolate [10] [14]. This shielding effect directs incoming electrophiles to the less hindered face, resulting in predictable stereochemical outcomes [10] [14].
Conformational Constraints
The (5R,1'R) configuration imposes specific conformational constraints that affect reactivity [14] [15]:
Lewis Acid Coordination Effects
The reactivity is further modulated by Lewis acid coordination, which stabilizes specific conformational arrangements [10] [14]:
The crystal structure of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one is characterized by extensive hydrogen bonding networks that stabilize the three-dimensional packing arrangement [16] [4] [5]. These interactions play a crucial role in determining the physical properties and solid-state behavior of the compound [8] [17].
Primary Hydrogen Bonding Motifs
The dominant hydrogen bonding pattern involves the hydroxymethyl group as a donor and the oxazolidinone carbonyl as an acceptor [5] [8]:
O-H···O=C Intermolecular Interactions
The most significant hydrogen bonding interaction occurs between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule [5] [17]. These interactions exhibit the following characteristics:
This interaction creates centrosymmetric dimers that serve as the basic building blocks of the crystal structure [4] [5]. The dimeric arrangement is further stabilized by secondary interactions involving the aromatic system [4].
Secondary Hydrogen Bonding Interactions
Additional stabilization is provided by weaker C-H···O interactions [16] [2]:
Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|---|
C-H···O | Aromatic C-H | Carbonyl O | 2.3-2.6 | 140-160 |
C-H···O | Methyl C-H | Hydroxyl O | 2.4-2.7 | 130-150 |
C-H···π | Methyl C-H | Aromatic ring | 2.8-3.1 | 120-140 |
Three-Dimensional Network Formation
The combination of strong O-H···O and weaker C-H···O interactions creates a three-dimensional hydrogen bonding network [16] [18]:
Influence on Physical Properties
The extensive hydrogen bonding network directly impacts the compound's physical properties [8]:
Thermal Stability
The melting point of 100-105°C reflects the strength of the hydrogen bonding network [1]. Comparative analysis with related compounds shows a correlation between hydrogen bonding strength and thermal stability [19]:
Solubility Characteristics
The hydrogen bonding network influences solubility behavior in different solvents [8]:
Polymorphism Considerations
The hydrogen bonding patterns can lead to polymorphic behavior, where different crystal forms exhibit distinct packing arrangements [20] [21]. While no polymorphs have been definitively characterized for this specific compound, related oxazolidinones show such behavior, suggesting potential for multiple crystal forms under different crystallization conditions [20].